![molecular formula C18H15N3O2 B1197274 1,3-Dimethyl-6-(1-naphthalenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B1197274.png)
1,3-Dimethyl-6-(1-naphthalenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione
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Overview
Description
1,3-dimethyl-6-(1-naphthalenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione is a member of naphthalenes.
Scientific Research Applications
Reactions and Synthesis
- Cyclization Reactions : The compound reacts with 1,3-diketones, leading to the formation of pyrimido-pyrrolopyridazine derivatives. This indicates a highly π-electron rich pyrrole ring, especially at position 7 (Tsupak et al., 2003).
- Synthesis of Polynuclear Heterocyclic Systems : Intramolecular electrophilic substitution in this compound is utilized for synthesizing various heterocyclic systems like pyrimido-pyrroloquinoxaline and pyrimido-pyrrolobenzotriazine derivatives (Tsupak & Shevchenko, 2006).
Pharmacology and Medicinal Chemistry
- Adenosine Receptor Antagonists : Derivatives of this compound have been found to bind to adenosine A1 and A2A receptors, showing potential in pharmacological studies. One derivative in particular demonstrated high potency and selectivity at these receptors (Bulicz et al., 2006).
Heterocycle Synthesis
- Synthesis of Chromenopyrimidines and Naphthopyranopyrimidines : This compound is involved in the synthesis of chromenopyrimidines and naphthopyranopyrimidines, which are significant in pharmaceutical chemistry due to their various biological activities (Osyanin et al., 2014).
- Formation of Polycyclic Heteroaromatic Systems : The nitration and reduction of this compound lead to the formation of new polycyclic heteroaromatic systems, expanding the scope of heterocyclic chemistry (Tkachenko et al., 2017).
Biological Activities
- Antimicrobial Activity : Compounds derived from this molecule have shown antimicrobial activity, marking their potential in developing new therapeutic agents (Zaki et al., 2016).
properties
Product Name |
1,3-Dimethyl-6-(1-naphthalenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione |
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Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
1,3-dimethyl-6-naphthalen-1-ylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H15N3O2/c1-19-16-11-21(10-14(16)17(22)20(2)18(19)23)15-9-5-7-12-6-3-4-8-13(12)15/h3-11H,1-2H3 |
InChI Key |
NWPITXXIGYMABQ-UHFFFAOYSA-N |
SMILES |
CN1C2=CN(C=C2C(=O)N(C1=O)C)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CN1C2=CN(C=C2C(=O)N(C1=O)C)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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